molecular formula C10H25ClN6 B1654606 N,N'''-1,8-Octanediylbisguanidine dihydrochloride CAS No. 25303-05-3

N,N'''-1,8-Octanediylbisguanidine dihydrochloride

Cat. No.: B1654606
CAS No.: 25303-05-3
M. Wt: 264.80 g/mol
InChI Key: SINIUUOFHQJKON-UHFFFAOYSA-N
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Description

N-(8-carbamimidamidooctyl)guanidine dihydrochloride, with the chemical formula C10H24N6·2HCl, is a compound used in various scientific and industrial applications. It is also known by its IUPAC name: 1,1’-(octane-1,8-diyl)diguanidine dihydrochloride . This compound has a molecular weight of 301.26 g/mol and a melting point of 176-177°C.

Preparation Methods

Synthetic Routes: The synthetic routes for N-(8-carbamimidamidooctyl)guanidine dihydrochloride are not widely documented. it can be prepared through guanidine chemistry, involving the reaction of guanidine with an appropriate alkylating agent. Further details on specific synthetic methods would require additional research.

Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited

Chemical Reactions Analysis

Reactivity: N-(8-carbamimidamidooctyl)guanidine dihydrochloride can participate in various chemical reactions:

    Basicity: Due to the guanidine functional group, it acts as a strong base.

    Salt Formation: It readily forms salts with acids (e.g., dihydrochloride salt).

    Substitution Reactions: It can undergo nucleophilic substitution reactions.

    Complexation: It can form complexes with metal ions.

Common Reagents and Conditions:

    Alkylating Agents: Used for guanidine alkylation.

    Acids: To form the dihydrochloride salt.

    Solvents: Commonly used solvents include water, methanol, and ethanol.

Major Products: The major product is the dihydrochloride salt of N-(8-carbamimidamidooctyl)guanidine.

Scientific Research Applications

N-(8-carbamimidamidooctyl)guanidine dihydrochloride finds applications in:

    Biological Research: As a guanidine derivative, it may be used in studies related to enzyme inhibition, protein binding, or cell signaling pathways.

    Medicine: Its potential therapeutic applications are still being explored.

    Chemical Synthesis: It can serve as a building block in organic synthesis.

Mechanism of Action

The exact mechanism of action remains unclear. its guanidine moiety suggests possible interactions with biological targets, such as enzymes or receptors. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

N-(8-carbamimidamidooctyl)guanidine dihydrochloride is unique due to its specific structure. Similar compounds include other guanidine derivatives, such as metformin and biguanides used in diabetes treatment.

Properties

CAS No.

25303-05-3

Molecular Formula

C10H25ClN6

Molecular Weight

264.80 g/mol

IUPAC Name

2-[8-(diaminomethylideneamino)octyl]guanidine;hydrochloride

InChI

InChI=1S/C10H24N6.ClH/c11-9(12)15-7-5-3-1-2-4-6-8-16-10(13)14;/h1-8H2,(H4,11,12,15)(H4,13,14,16);1H

InChI Key

SINIUUOFHQJKON-UHFFFAOYSA-N

SMILES

C(CCCCN=C(N)N)CCCN=C(N)N.Cl.Cl

Canonical SMILES

C(CCCCN=C(N)N)CCCN=C(N)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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